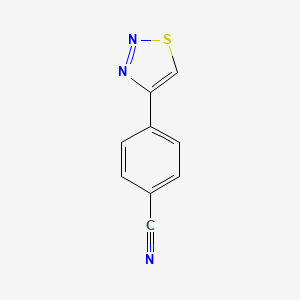

4-(1,2,3-Thiadiazol-4-yl)benzonitrile

Description

A Glimpse into 1,2,3-Thiadiazole (B1210528) Chemistry and its Significance

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is a cornerstone in heterocyclic science, primarily due to its versatile reactivity and the wide array of biological activities exhibited by its derivatives. The synthesis of the 1,2,3-thiadiazole core can be achieved through several established methods, with the Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride, being a prominent example. cymitquimica.com

The significance of the 1,2,3-thiadiazole scaffold is underscored by its presence in numerous compounds investigated for medicinal and agricultural applications. Research has demonstrated that derivatives of 1,2,3-thiadiazole possess a broad spectrum of pharmacological properties, a testament to the ring's ability to interact with various biological targets.

| Biological Activity of 1,2,3-Thiadiazole Derivatives | Examples of Investigated Compounds |

| Antimicrobial | Derivatives showing activity against various bacterial and fungal strains. |

| Antiviral | Compounds exhibiting inhibitory action against certain viruses. |

| Anticancer | Molecules demonstrating cytotoxicity against various cancer cell lines. |

| Insecticidal | Compounds with activity against specific insect pests. |

This table presents a summary of the diverse biological activities reported for various 1,2,3-thiadiazole derivatives in scientific literature.

The Benzonitrile (B105546) Moiety: A Key Structural and Electronic Contributor

In the context of medicinal chemistry, the benzonitrile moiety is often incorporated into drug candidates to enhance their binding affinity to target proteins or to modulate their pharmacokinetic properties. Its presence can lead to specific interactions, such as hydrogen bonding or dipole-dipole interactions, which are critical for biological activity.

The Research Landscape and Emerging Trends in Thiadiazole-Benzonitrile Systems

The convergence of the 1,2,3-thiadiazole ring and the benzonitrile moiety in a single molecular entity has opened up new avenues of research. While studies focusing exclusively on 4-(1,2,3-Thiadiazol-4-yl)benzonitrile are still emerging, the broader landscape of thiadiazole-benzonitrile systems reveals several promising trends.

A significant area of investigation is the synthesis of novel derivatives and the evaluation of their biological activities. Researchers are exploring the potential of these compounds as anticancer and antimicrobial agents. For instance, studies on related benzonitrile-substituted thiazole (B1198619) and thiadiazole derivatives have shown promising results against various cancer cell lines. mdpi.comnih.gov The electron-withdrawing nature of the benzonitrile group, combined with the inherent bioactivity of the thiadiazole ring, appears to be a synergistic combination for inducing cytotoxic effects in cancer cells.

| Research Area | Focus of Investigation | Potential Applications |

| Medicinal Chemistry | Synthesis of novel derivatives and evaluation of their anticancer and antimicrobial properties. | Development of new therapeutic agents. |

| Materials Science | Exploration of the electronic and photophysical properties of these compounds. | Design of organic light-emitting diodes (OLEDs) and other electronic devices. |

| Computational Chemistry | In-silico studies to predict molecular properties, reactivity, and biological activity. | Rational design of new compounds with desired characteristics. |

This interactive table outlines the key research areas and emerging trends for thiadiazole-benzonitrile systems.

Furthermore, the unique electronic properties conferred by the benzonitrile moiety make these systems attractive for applications in materials science. The potential for these compounds to act as building blocks for organic electronic materials is an active area of exploration. Computational studies are also playing a crucial role in this field, providing valuable insights into the structure-property relationships of these molecules and guiding the design of new compounds with tailored characteristics.

Structure

3D Structure

Properties

IUPAC Name |

4-(thiadiazol-4-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3S/c10-5-7-1-3-8(4-2-7)9-6-13-12-11-9/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLQDXFKXGCNFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CSN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372303 | |

| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82894-99-3 | |

| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82894-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 1,2,3 Thiadiazol 4 Yl Benzonitrile and Analogues

Established Cyclization Strategies for 1,2,3-Thiadiazoles

Traditional methods for the synthesis of the 1,2,3-thiadiazole (B1210528) ring remain fundamental in organic synthesis. These strategies, including the Hurd-Mori reaction, cycloaddition approaches, and Wolff-type rearrangements, provide reliable and versatile routes to the target heterocyclic system. researchgate.net

The Hurd–Mori reaction is a cornerstone in the synthesis of 1,2,3-thiadiazoles. wikipedia.org This reaction involves the cyclization of hydrazones, typically N-acyl or N-tosylhydrazones, bearing an α-methylene group, upon treatment with thionyl chloride (SOCl₂). wikipedia.orglookchem.com The reaction proceeds through the formation of an intermediate that undergoes cyclization and subsequent aromatization to yield the 1,2,3-thiadiazole ring. lookchem.com

The general principle involves the reaction of a ketone containing an α-methylene group with a hydrazine (B178648) derivative (e.g., semicarbazide (B1199961), ethyl carbazate, or tosylhydrazine) to form the corresponding hydrazone. mdpi.comlmaleidykla.lt This hydrazone is then subjected to cyclization with an excess of a sulfur-containing reagent, most commonly thionyl chloride. mdpi.comresearchgate.net The success and yield of the Hurd-Mori reaction can be highly dependent on the nature of the substituents on the hydrazone precursor. For instance, electron-withdrawing groups on the pyrrolidine (B122466) precursor in the synthesis of pyrrolo[2,3-d] wikipedia.orgnih.govrsc.orgthiadiazole-6-carboxylates led to superior yields compared to electron-donating groups. nih.gov

Variations of the Hurd-Mori reaction have been developed to improve yields and substrate scope. An improved, metal-free approach utilizes N-tosylhydrazones and elemental sulfur, catalyzed by tetrabutylammonium (B224687) iodide (TBAI), offering a practical alternative to the classical method. organic-chemistry.org Another variation involves reacting ketones with semicarbazide hydrochloride to form semicarbazones, which are then cyclized using thionyl chloride to afford the desired 1,2,3-thiadiazole derivatives in good to excellent yields. mdpi.com

Table 1: Examples of Hurd-Mori Reaction for Synthesis of 1,2,3-Thiadiazole Analogues

| Starting Material (Ketone) | Hydrazone Type | Cyclizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyrazolyl-phenylethanones | Semicarbazone | Thionyl chloride | Pyrazolyl-1,2,3-thiadiazoles | Good to Excellent | mdpi.com |

| 2-Oxoallobetulin | Semicarbazone | Thionyl chloride | 1,2,3-Thiadiazole triterpene derivative | Not specified | mdpi.com |

| Various ketones | N-tosylhydrazone | Sulfur / TBAI | Substituted aryl 1,2,3-thiadiazoles | 44-98% | mdpi.comorganic-chemistry.org |

[3+2] Cycloaddition reactions represent another key strategy for the formation of five-membered heterocyclic rings like 1,2,3-thiadiazoles. researchgate.net A common approach involves the 1,3-dipolar cycloaddition of a diazoalkane, such as diazomethane (B1218177), with a dipolarophile containing a carbon-sulfur double bond, like an isothiocyanate. researchgate.netwikipedia.org This reaction leads to the formation of the 1,2,3-thiadiazole ring system. For example, methyl, phenyl, and 1-alkenyl isothiocyanates react with diazomethane to yield the corresponding 5-amino-1,2,3-thiadiazoles. researchgate.net

The regioselectivity of these cycloadditions is a critical aspect, often yielding specific isomers. wikipedia.org In some cases, the initially formed thiadiazole can undergo rearrangement. For instance, in the presence of excess diazomethane, 5-amino-1,2,3-thiadiazoles can rearrange to form 1-substituted-5-(methylthio)-1H-1,2,3-triazoles. researchgate.net The reaction mechanism for the cycloaddition of isothiocyanates with diazopyrazoles has been studied using DFT, suggesting the reaction proceeds via a pseudopericyclic cycloaddition. researchgate.net

The Wolff synthesis, or Wolff-type heterocyclization, is a method for constructing the 1,2,3-thiadiazole skeleton from α-diazo thiocarbonyl compounds. researchgate.netresearchgate.net This intramolecular cyclization provides a direct route to the thiadiazole ring. A sustainable and regioselective one-pot synthesis of 4-aroyl-5-alkylsulfanyl-1,2,3-thiadiazoles has been achieved through a [3+2] cycloaddition of α-enolicdithioesters with tosyl azide, which involves a Wolff-type heterocyclization mechanism. researchgate.net This process is notable for its rapid reaction times, often completing within minutes under solvent-free conditions. researchgate.net

Advanced and Sustainable Synthesis Techniques

In response to the growing demand for environmentally benign chemical processes, advanced and sustainable methods for the synthesis of 1,2,3-thiadiazoles have been developed. These techniques focus on improving efficiency, reducing waste, and utilizing greener reaction conditions.

Copper-catalyzed reactions have emerged as powerful tools in modern organic synthesis. For the synthesis of thiadiazole-related structures, copper catalysis facilitates C–H activation, enabling the formation of key precursors. A copper-catalyzed coupling of 1,2,3-thiadiazoles with various amines has been developed for the synthesis of thioamides. rsc.org This method proceeds via a C–H activation of the 1,2,3-thiadiazole, which is the rate-determining step, followed by the slow release of a thioketene (B13734457) intermediate that is trapped by an amine. rsc.orgrsc.org This strategy allows for the late-stage modification of complex molecules. rsc.org

Aerobic oxidative annulation offers a sustainable approach to constructing heterocyclic rings using molecular oxygen as the oxidant. acs.org A copper-catalyzed aerobic oxidative [3+2] annulation of 2-aminopyridine (B139424) or amidine with an isothiocyanate has been reported for the synthesis of 5-amino/imino-substituted 1,2,4-thiadiazoles. acs.orgfigshare.com This method is characterized by high reactivity and mild reaction conditions. Similarly, a copper-catalyzed aerobic oxidative synthesis of thiazoles from aldehydes, amines, and elemental sulfur has been achieved through multiple Csp³–H bond cleavage processes, showcasing the versatility of copper/oxygen catalytic systems. acs.org

Green chemistry principles have been successfully applied to the synthesis of 1,2,3-thiadiazoles, leading to more efficient and environmentally friendly protocols. mdpi.com

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields. benthamdirect.com A multi-step, microwave-assisted synthesis of novel 1,2,4-triazole (B32235) derivatives containing a 1,2,3-thiadiazole moiety has been reported. mdpi.comnih.gov In this synthesis, the final step of alkylation was completed in 15 minutes at 90 °C, demonstrating a significant improvement over conventional heating methods. mdpi.comnih.govnih.gov

Ultrasound-assisted synthesis is another green technique that enhances reaction rates through acoustic cavitation. nih.gov This method has been employed for the efficient, eco-friendly synthesis of 1,3-thiazoles and 1,3,4-thiadiazines under solvent-free conditions. tandfonline.comresearchgate.net The use of ultrasound offers advantages such as high yields, greater purity of products, and simple workups. tandfonline.com

Solvent-free processes eliminate the need for volatile and often hazardous organic solvents, aligning with a key principle of green chemistry. The reaction of primary amides with Lawesson's reagent followed by oxidation with tert-butyl hydrogen peroxide (TBHP) provides a one-pot, two-step, solvent-free synthesis of 1,2,4-thiadiazoles. nih.gov Similarly, a grinding method at room temperature has been used for the solvent-free synthesis of 1,3,4-thiadiazoles from hydrazonoyl halides. nih.gov

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Thiadiazoles

| Reaction Type | Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Alkylation to form Triazolyl-Thiadiazole | Conventional | Reflux | 10 hours | ~Equal to MW | nih.gov |

| Alkylation to form Triazolyl-Thiadiazole | Microwave-Assisted | 90 °C, 150 W | 15 minutes | High | nih.govnih.gov |

| Thiazole (B1198619) Synthesis | Conventional | Not specified | Not specified | Lower than US | tandfonline.com |

| Thiazole Synthesis | Ultrasound-Assisted | 70 °C, solvent-free | 20 minutes | Good | tandfonline.com |

| 1,2,4-Thiadiazole Synthesis | Conventional | Various solvents | Varies | Varies | nih.gov |

Multicomponent Reactions and Intramolecular Cyclizations

Multicomponent reactions (MCRs) and intramolecular cyclizations represent efficient and atom-economical approaches to complex molecules, including the 1,2,3-thiadiazole scaffold. These methods often proceed in a single pot, minimizing the need for isolating intermediates and reducing waste.

Multicomponent Reactions (MCRs): MCRs for 1,2,3-thiadiazole synthesis involve the combination of three or more starting materials in a single reaction vessel to form the final product, incorporating substantial portions of all reactants. A notable example is the transition-metal-free, iodine/DMSO-mediated cross-coupling cyclization of enaminones, elemental sulfur, and tosylhydrazine. mdpi.com This three-component strategy offers broad functional group tolerance and provides 5-acyl-1,2,3-thiadiazoles in high yields. mdpi.com Another MCR approach involves the reaction of methyl ketones with p-toluenesulfonyl hydrazide and potassium thiocyanate (B1210189) (KSCN), facilitated by I₂ and CuCl₂, to yield various substituted 1,2,3-thiadiazoles. mdpi.com

Table 1: Examples of Multicomponent Reactions for 1,2,3-Thiadiazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Key Reagents/Catalysts | Product Type |

| Enaminone | Elemental Sulfur | Tosylhydrazine | I₂ / DMSO | 5-acyl-1,2,3-thiadiazoles |

| Methyl Ketone | p-Tosylhydrazide | KSCN | I₂ / CuCl₂ | 4-Aryl/Alkyl-1,2,3-thiadiazoles |

Intramolecular Cyclizations: Intramolecular cyclization strategies provide a powerful route to the 1,2,3-thiadiazole ring by forming the heterocyclic system from a single precursor containing all the necessary atoms. A recently developed method involves an alkali-promoted, transition-metal-free intramolecular cyclization of N-tosylhydrazone-bearing thiocarbamates. researchgate.net This approach is notable for its mild, oxidant-free conditions and good compatibility with various functional groups, yielding 4,5-disubstituted-1,2,3-thiadiazoles. researchgate.net The process capitalizes on the inherent reactivity of a pre-assembled substrate to efficiently construct the target ring system. researchgate.net

Specific Synthetic Pathways to 4-(1,2,3-Thiadiazol-4-yl)benzonitrile

The most direct and widely employed method for the synthesis of 4-aryl-1,2,3-thiadiazoles, including this compound, is the Hurd-Mori reaction. mdpi.comwikipedia.org This reaction involves the dehydrative cyclization of a hydrazone derivative that possesses an α-methylene group using thionyl chloride (SOCl₂). wikipedia.org

The specific synthesis of this compound would proceed via a two-step sequence starting from 4-acetylbenzonitrile (B130643).

Formation of the Hydrazone: The first step is the condensation of 4-acetylbenzonitrile with a suitable hydrazine derivative, such as semicarbazide or thiosemicarbazide, to form the corresponding semicarbazone or thiosemicarbazone. mdpi.com Alternatively, reaction with tosylhydrazide yields the N-tosylhydrazone. This reaction creates the N-N-C backbone required for the subsequent cyclization.

Hurd-Mori Cyclization: The resulting hydrazone intermediate is then treated with an excess of thionyl chloride. The thionyl chloride acts as both the solvent and the cyclizing agent. It facilitates an electrophilic attack on the α-methylene group and incorporates the sulfur atom, leading to the formation of the 1,2,3-thiadiazole ring with the elimination of water and other byproducts. mdpi.comnih.gov

Table 2: Proposed Synthetic Pathway for this compound

| Step | Starting Material | Reagent(s) | Intermediate / Product |

| 1 | 4-Acetylbenzonitrile | Semicarbazide HCl, NaOAc | 4-Acetylbenzonitrile semicarbazone |

| 2 | 4-Acetylbenzonitrile semicarbazone | Thionyl Chloride (SOCl₂) | This compound |

This method is highly effective for synthesizing 4-aryl substituted 1,2,3-thiadiazoles due to the ready availability of substituted acetophenones. researchgate.net

Control of Regioselectivity and Stereoselectivity in Thiadiazole Synthesis

Regioselectivity: Regioselectivity in 1,2,3-thiadiazole synthesis becomes a critical consideration when the starting ketone is unsymmetrical, offering two different α-methylene or α-methine groups for cyclization. In the context of the Hurd-Mori reaction, the direction of cyclization can be influenced by both steric and electronic factors. nih.govresearchgate.net

Electronic Effects: The presence of electron-withdrawing groups adjacent to one of the α-carbons can significantly favor cyclization at that position. nih.gov This is because these groups increase the acidity of the α-protons, facilitating their removal during the reaction mechanism.

Steric Effects: Steric hindrance can also play a crucial role. Cyclization generally occurs at the less sterically hindered α-carbon. researchgate.net

However, for the specific synthesis of This compound from 4-acetylbenzonitrile, the issue of regioselectivity is moot. The starting ketone, 4-acetylbenzonitrile, has only one α-carbon with protons (the methyl group). The other side of the carbonyl is attached to the phenyl ring, which has no α-protons. Therefore, the Hurd-Mori cyclization can only proceed in one direction, leading exclusively to the formation of the 4-substituted 1,2,3-thiadiazole product with no other regioisomers possible. researchgate.net

Stereoselectivity: Stereoselectivity is generally not a relevant concept for the synthesis of the 1,2,3-thiadiazole ring itself. The 1,2,3-thiadiazole core is an aromatic, planar heterocyclic system. The formation of this flat ring from its acyclic precursors does not create any new chiral centers within the ring structure. Therefore, considerations of stereoisomerism (e.g., enantiomers or diastereomers) related to the thiadiazole ring are not applicable. Stereoselectivity would only become a factor in the synthesis if the substituents being attached to the ring are chiral or if new stereocenters are formed on these substituents during the reaction.

Comprehensive Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for identifying the types and numbers of hydrogen and carbon atoms in distinct electronic environments.

For 4-(1,2,3-thiadiazol-4-yl)benzonitrile, the ¹H NMR spectrum is expected to show signals corresponding to the five protons of the molecule. The single proton on the thiadiazole ring would appear as a singlet, likely at a downfield chemical shift due to the heterocyclic environment. The four protons on the para-substituted benzene (B151609) ring would present as a characteristic AA'BB' system, appearing as two distinct doublets, reflecting the coupling between adjacent aromatic protons.

The ¹³C NMR spectrum would reveal all nine carbon atoms. Key signals would include the carbon of the nitrile group (-C≡N), the two distinct carbons of the thiadiazole ring (one attached to the phenyl ring and the other attached to the proton), and the four unique carbons of the benzonitrile (B105546) moiety (two protonated and two quaternary). The chemical shifts provide insight into the electronic environment of each carbon atom.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond connectivities between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically those separated by two or three bonds. For this compound, COSY would show a correlation between the two sets of protons on the benzonitrile ring, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal in the ¹H spectrum (the thiadiazole CH and the two benzonitrile CH groups) to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two to three bonds. This is vital for connecting molecular fragments. Key correlations would be expected between the thiadiazole proton and carbons within the benzonitrile ring, and between the benzonitrile protons and the carbon atoms of the thiadiazole ring, thereby confirming the connectivity between the two ring systems.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FTIR) or the inelastic scattering of monochromatic light (Raman). For this compound, the most characteristic vibration would be the strong, sharp absorption band for the nitrile (C≡N) stretch, typically appearing in the range of 2220-2240 cm⁻¹. Other expected signals in the FTIR and Raman spectra would include C-H stretching vibrations for the aromatic and heterocyclic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic and thiadiazole rings (in the 1400-1600 cm⁻¹ region), and various fingerprint region bands corresponding to C-H bending and ring deformation modes.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

HRMS is a powerful technique used to determine the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₉H₅N₃S), the calculated exact mass of the molecular ion [M]⁺ would be compared to the experimentally measured value. A close match (typically within 5 ppm) between the calculated and found values would confirm the molecular formula. Analysis of the fragmentation pattern can also provide structural information; a common fragmentation for 1,2,3-thiadiazoles is the loss of a neutral nitrogen molecule (N₂).

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state by mapping electron density from the diffraction of X-rays by a single crystal. This technique yields precise bond lengths, bond angles, and intermolecular interactions. A successful crystallographic analysis of this compound would provide definitive proof of its constitution and reveal details about its solid-state packing and conformation, such as the dihedral angle between the planes of the benzonitrile and thiadiazole rings.

Other Analytical Techniques for Compositional Verification (e.g., Elemental Analysis)

Elemental analysis is a fundamental technique that determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure sample. The experimentally determined percentages are compared with the calculated theoretical values based on the molecular formula (C₉H₅N₃S). Agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.

For C₉H₅N₃S, the theoretical elemental composition is:

Carbon (C): 57.74%

Hydrogen (H): 2.69%

Nitrogen (N): 22.44%

Sulfur (S): 17.13%

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. A typical study on 4-(1,2,3-Thiadiazol-4-yl)benzonitrile would likely employ a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to perform these calculations.

Electronic Structure Analysis and Molecular Orbital Theory

This analysis would focus on the distribution and energies of the molecule's electrons. Key parameters derived from molecular orbital theory include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. The spatial distribution of these frontier orbitals would also be visualized to predict regions of the molecule that are likely to act as electron donors (HOMO) or electron acceptors (LUMO).

Investigation of Conformational Preferences and Tautomerism

Computational methods would be used to explore the potential energy surface of this compound to identify its most stable three-dimensional structure (conformation). This involves calculating the energy of different rotational isomers (rotamers) around the single bond connecting the benzonitrile (B105546) and thiadiazole rings. The results would indicate the preferred dihedral angle between the two rings in the ground state. Additionally, the possibility of tautomerism, the migration of a proton to form a structural isomer, would be investigated by calculating the relative energies of potential tautomeric forms, although significant tautomerism is not expected for this particular structure.

Molecular Modeling and Docking Studies for Intermolecular Interactions

Molecular modeling techniques, particularly molecular docking, are used to predict how a molecule might interact with a biological target, such as a protein or enzyme.

Prediction of Binding Modes and Affinities with Generic Chemical Targets

In the absence of a specific biological target, docking studies could be performed against a panel of generic or representative protein active sites to explore the compound's potential for various types of interactions. These studies would predict the most likely binding pose (mode) of this compound within the target's binding pocket. The strength of this interaction is quantified by a docking score or an estimated binding affinity (e.g., in kcal/mol), which indicates how tightly the molecule is predicted to bind.

Ligand-Target Interaction Profiling at a Theoretical Level

Following the prediction of a binding mode, a detailed interaction profile would be generated. This involves identifying and visualizing the specific non-covalent interactions between the ligand (this compound) and the amino acid residues of the target protein. These interactions typically include hydrogen bonds, hydrophobic interactions, π-π stacking, and van der Waals forces. This profiling helps to understand the key structural features of the molecule that are responsible for its predicted binding and can guide the design of derivatives with potentially improved affinity.

Chemical Reactivity and Derivatization of 4 1,2,3 Thiadiazol 4 Yl Benzonitrile Systems

Intrinsic Reactivity of the 1,2,3-Thiadiazole (B1210528) Ring System

The 1,2,3-thiadiazole ring is a versatile heterocycle whose reactions are characterized by the lability of the N-N and S-N bonds. Its chemistry is dominated by transformations that involve the loss of molecular nitrogen, leading to highly reactive intermediates.

One of the most characteristic reactions of 1,2,3-thiadiazoles is their decomposition under thermal or photochemical conditions to extrude molecular nitrogen (N₂). This denitrogenation process generates highly reactive, short-lived intermediates, primarily thiirenes and thioketenes.

Upon light irradiation, 1,2,3-thiadiazoles in the singlet excited state can undergo a very rapid (<0.3 ps) extrusion of N₂. This collapse of the ring structure can proceed through two main pathways:

Formation of Thiirene (B1235720): The direct collapse of the structure after N₂ extrusion leads to the formation of thiirene, a three-membered ring containing a sulfur atom.

Formation of Thioketene (B13734457): A hetero-Wolff rearrangement can occur, possibly in a concerted manner, to yield a thioketene intermediate.

Studies on phenyl-substituted 1,2,3-thiadiazoles have demonstrated the formation of these intermediates in solution at room temperature using transient absorption spectroscopy. While thiirenes are generally unstable, those with phenyl substituents have shown remarkable unimolecular stability in solution. Further research suggests that thiirene can also be formed through the secondary photolysis of thioketene. These reactive species can then undergo further reactions; for instance, thiirenes with phenyl substituents may dimerize to form 1,3-dithiole derivatives.

| Precursor | Conditions | Key Intermediates | Potential Final Products | Reference |

|---|---|---|---|---|

| 4-Phenyl-1,2,3-thiadiazole | Photochemical (λex = 266 nm) | Phenylthiirene, Phenylthioketene | 1,3-Dithiole derivatives (from dimerization) | |

| 4,5-Diphenyl-1,2,3-thiadiazole | Photochemical (λex = 266 nm) | Diphenylthiirene, Diphenylthioketene | 1,3-Dithiole derivatives (from dimerization) | |

| Unsubstituted 1,2,3-thiadiazole | Photochemical | Thiirene, Thioketene | N,N-Dimethylthioacetamide (when trapped with diethylamine) |

In the presence of a base, 1,2,3-thiadiazoles lacking a substituent at the C-5 position can undergo ring cleavage. The relatively acidic proton at C-5 is readily abstracted by a base, initiating a cascade that results in ring opening and extrusion of N₂. This process generates a highly useful synthetic intermediate: the alkynyl thiolate anion.

This transformation, often referred to as the Hurd-Mori reaction in reverse, provides a valuable route to functionalized alkynes. The generated alkynyl thiolate is a potent nucleophile and can be trapped in situ by various electrophiles, allowing for the synthesis of a wide range of sulfur-containing compounds and other complex molecules.

The 1,2,3-thiadiazole ring can undergo several rearrangement reactions, transforming it into other isomeric heterocyclic systems. The most prominent of these is the Dimroth rearrangement, which typically involves the interconversion of a 1,2,3-thiadiazole into a 1,2,3-triazole.

This rearrangement is frequently observed in 5-amino-1,2,3-thiadiazoles, which can isomerize to form more stable 5-mercapto-1,2,3-triazoles. The conditions for these rearrangements can vary significantly, often depending on the substituents and the reaction medium (acidic or basic). For example, the rearrangement of certain 5-amino-1-aryl-1,2,3-triazole-4-carbothioamides was found to be dependent on the electronic nature of the aryl substituent, with electron-withdrawing groups facilitating the reaction. In some cases, the interconversion between aminothiadiazolium salts and triazolium thiolates is reversible and can be controlled by the acidity of the medium.

| Starting Thiadiazole Derivative | Reaction Type | Conditions | Rearranged Heterocyclic Product | Reference |

|---|---|---|---|---|

| 5-Amino-1,2,3-thiadiazoles | Dimroth Rearrangement | Halogen-containing oxidizing agents, followed by reduction | 5-Mercapto-1,2,3-triazoles | |

| 5-RNH-substituted 1,3,4-thiadiazolium salts | Base-Induced Rearrangement | Basic medium | 1,4-disubstituted 3-sulfanyl-1,2,4-triazolium salts | |

| 5-Sulfonamido-1,2,3-triazole-4-carbothioamide salts | Cornforth-type Rearrangement | Neutral protic or acidic medium | 5-Amino-1,2,3-thiadiazole-4-carboximidamides |

Functionalization of the Thiadiazole Nucleus

Direct functionalization of the 1,2,3-thiadiazole ring can be challenging due to its propensity for ring-opening. However, strategies have been developed that leverage the electronic properties of the ring and its substituents.

The nature of the substituents on the 1,2,3-thiadiazole ring and any attached aromatic systems, such as the benzonitrile (B105546) group in 4-(1,2,3-thiadiazol-4-yl)benzonitrile, significantly influences the molecule's stability and reactivity.

Electronic Effects: Electron-donating groups can increase the rate of decomposition of aryl-substituted 1,2,3-thiadiazoles under mild basic conditions. Conversely, electron-withdrawing groups can affect the electron density of the heterocyclic ring, influencing its susceptibility to nucleophilic attack. In the case of this compound, the strongly electron-withdrawing nitrile group (-CN) would decrease the electron density on the phenyl ring and, to a lesser extent, on the thiadiazole ring, potentially impacting its stability and reaction pathways.

Steric Effects: The size and position of substituents can influence the course of reactions. For example, structure-activity relationship studies on substituted 1,2,3-thiadiazoles have shown that short, non-polar alkyl groups can be beneficial for certain biological activities, whereas bulky or branched alkyl substituents show

Reactions with Electrophilic Reagents (e.g., Alkyl Halides, Meerwein's Reagent)

The 1,2,3-thiadiazole ring system possesses nitrogen atoms that can act as nucleophilic centers, making them susceptible to attack by electrophilic reagents. This reactivity allows for the modification of the thiadiazole ring, leading to the formation of quaternary salts or mesoionic compounds.

Alkylation of the 1,2,3-thiadiazole ring in this compound is anticipated to occur with electrophiles such as alkyl halides. thieme-connect.de The reaction likely proceeds via nucleophilic attack of one of the nitrogen atoms of the thiadiazole ring on the electrophilic carbon of the alkyl halide. This results in the formation of a 1,2,3-thiadiazolium salt. The position of alkylation (N2 vs. N3) can be influenced by steric and electronic factors.

Meerwein's reagents, such as triethyloxonium (B8711484) tetrafluoroborate (B81430), are powerful alkylating agents that can also be employed for the alkylation of heterocyclic systems. The reaction of this compound with Meerwein's reagent would be expected to yield the corresponding N-ethyl-1,2,3-thiadiazolium tetrafluoroborate.

| Electrophilic Reagent | Product | Reaction Conditions |

|---|---|---|

| Methyl Iodide | 2-methyl-4-(4-cyanophenyl)-1,2,3-thiadiazol-2-ium iodide and/or 3-methyl-4-(4-cyanophenyl)-1,2,3-thiadiazol-3-ium iodide | Typically in an inert solvent such as acetone (B3395972) or acetonitrile |

| Triethyloxonium tetrafluoroborate | 2-ethyl-4-(4-cyanophenyl)-1,2,3-thiadiazol-2-ium tetrafluoroborate and/or 3-ethyl-4-(4-cyanophenyl)-1,2,3-thiadiazol-3-ium tetrafluoroborate | In a dry, inert solvent like dichloromethane |

Reactivity of the Benzonitrile Functional Group

The benzonitrile functional group in this compound offers a versatile handle for a range of chemical transformations, including hydrolysis and reduction.

Nitrile Group Transformations (e.g., Hydrolysis, Reduction)

The hydrolysis of the nitrile group can lead to the formation of either an amide or a carboxylic acid, depending on the reaction conditions. Acid-catalyzed hydrolysis of benzonitriles typically proceeds through the formation of a benzamide (B126) intermediate, which can be further hydrolyzed to the corresponding benzoic acid upon prolonged reaction times or under harsher conditions. znaturforsch.com The rate of hydrolysis can be influenced by the electronic nature of the substituents on the benzene (B151609) ring. znaturforsch.com

Alternatively, the nitrile group can be reduced to a primary amine. A variety of reducing agents can accomplish this transformation, including lithium aluminum hydride, catalytic hydrogenation, and diisopropylaminoborane. nih.govacs.orgorganic-chemistry.org The choice of reducing agent can be critical to avoid the reduction of other functional groups within the molecule.

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis to Amide | Concentrated H₂SO₄, controlled temperature | 4-(1,2,3-Thiadiazol-4-yl)benzamide |

| Hydrolysis to Carboxylic Acid | Aqueous acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH), heat | 4-(1,2,3-Thiadiazol-4-yl)benzoic acid |

| Reduction to Amine | 1. LiAlH₄ in THF; 2. H₂O or Catalytic hydrogenation (e.g., H₂, Raney Ni) | [4-(1,2,3-Thiadiazol-4-yl)phenyl]methanamine |

Aromatic Ring Functionalization

The benzene ring of this compound is susceptible to electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are governed by the electronic properties of the existing substituents: the cyano group and the 1,2,3-thiadiazol-4-yl group.

Both the cyano group and the 1,2,3-thiadiazole ring are generally considered to be electron-withdrawing groups. blogspot.com Consequently, they deactivate the benzene ring towards electrophilic attack, making substitution reactions more challenging compared to unsubstituted benzene. blogspot.com Furthermore, both groups are meta-directors for electrophilic aromatic substitution. blogspot.com Therefore, the introduction of a new substituent is expected to occur at the positions meta to both the cyano and the thiadiazole groups (i.e., positions 3 and 5 of the benzonitrile ring).

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. These reactions typically require strong electrophiles and forcing conditions due to the deactivated nature of the aromatic ring.

| Reaction | Reagents and Conditions | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(1,2,3-Thiadiazol-4-yl)-3-nitrobenzonitrile and 4-(1,2,3-Thiadiazol-4-yl)-3,5-dinitrobenzonitrile |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-(1,2,3-thiadiazol-4-yl)benzonitrile |

| Sulfonation | Fuming H₂SO₄ (oleum) | 2-(1,2,3-Thiadiazol-4-yl)-5-cyanobenzenesulfonic acid |

Advanced Applications and Material Science Potential

Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis

While specific synthetic applications of 4-(1,2,3-Thiadiazol-4-yl)benzonitrile are not extensively documented, the constituent 1,2,3-thiadiazole (B1210528) and benzonitrile (B105546) motifs are well-established as valuable building blocks in organic synthesis. isres.orgbenthamscience.com The 1,2,3-thiadiazole ring is a key pharmacophore in medicinal chemistry and a precursor for various heterocyclic systems. mdpi.com

One of the primary synthetic routes to 1,2,3-thiadiazoles is the Hurd-Mori reaction, which involves the intramolecular cyclization of hydrazones with thionyl chloride. chemicalbook.comresearchgate.net This method and its variations provide access to a wide range of substituted 1,2,3-thiadiazoles. researchgate.net These rings can undergo further transformations, including ring-cleavage and rearrangements, to yield other valuable heterocyclic compounds. researchgate.netresearchgate.net

The benzonitrile group is also a versatile functional handle. ontosight.ai The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making it a gateway to numerous other functionalities. benthamscience.com For instance, 2-isocyanatobenzonitrile and 2-isothiocyanatobenzonitrile are recognized as versatile building blocks for synthesizing a variety of pharmacologically important heterocycles through one-pot cyclizations. benthamscience.com

The combination of these two moieties in this compound suggests its potential as a bifunctional intermediate for the synthesis of complex, polyfunctional molecules with applications in pharmaceuticals and materials science.

Table 1: Common Synthetic Methodologies for 1,2,3-Thiadiazole Scaffolds

| Synthesis Method | Description | Key Reagents | Reference |

|---|---|---|---|

| Hurd-Mori Reaction | Intramolecular cyclization of hydrazones (often derived from ketones with an α-methylene group). | Thionyl chloride (SOCl₂) | chemicalbook.comresearchgate.net |

| Wolff Reaction | Cyclization of α-diazothiocarbonyl-containing compounds. | - | researchgate.net |

| Peckman Synthesis | 1,3-dipolar cycloaddition of diazo derivatives to isothiocyanates. | Diazo compounds, Isothiocyanates | researchgate.net |

| Metal-Free Cyclization | Reaction between N-tosylhydrazones and elemental sulfur, catalyzed by TBAI. | N-tosylhydrazones, Sulfur, TBAI | mdpi.com |

Application in Coordination Chemistry: Design of Metal-Ligand Systems and Complexation Studies

Heterocyclic compounds containing nitrogen and sulfur atoms are of significant interest in coordination chemistry due to their ability to act as ligands for various metal ions. isres.orgresearchgate.net The 1,2,3-thiadiazole ring in this compound possesses multiple potential coordination sites through its nitrogen and sulfur heteroatoms. These atoms have free electron pairs that can form coordinate bonds with metal ions, leading to the formation of stable metal complexes. researchgate.net

Thiadiazole derivatives have been shown to form complexes with a range of transition metals, including Cu(II), Zn(II), Ag(I), Co(II), and Ni(II). nih.govchemijournal.comresearchgate.netacs.org The coordination mode can be versatile, often depending on the substituents on the thiadiazole ring and the nature of the metal ion. researchgate.netnih.gov For example, studies on 1,3,4-thiadiazole (B1197879) derivatives show chelation occurring via a thiadiazole nitrogen atom and a deprotonated group on a neighboring substituent. nih.govchemijournal.com The 1,2,3-thiadiazole heterocycle itself has been explored as a heme ligand, demonstrating that its heteroatoms can coordinate directly to the iron center of heme proteins. nih.gov

Furthermore, the benzonitrile moiety can also participate in metal coordination. wikipedia.org The nitrogen atom of the nitrile group can act as a Lewis base, binding to metal centers. nih.gov Benzonitrile is a common ligand in organometallic chemistry, found in complexes like bis(benzonitrile)palladium dichloride, which serves as a useful precursor in catalysis. wikipedia.org The presence of both the thiadiazole ring and the nitrile group in this compound offers the potential for it to act as a multidentate or bridging ligand, enabling the construction of sophisticated coordination polymers and metal-organic frameworks (MOFs).

Contributions to Agrochemical Research and Development of Chemical Scaffolds

Thiadiazole-containing compounds are a cornerstone of modern agrochemical research. isres.org The thiadiazole scaffold is present in various commercial pesticides, including herbicides, insecticides, and fungicides, as well as in plant growth regulators. mdpi.comnih.govfrontiersin.org The biological activity of these compounds is attributed to the unique electronic and structural properties of the thiadiazole ring. isres.org

Specifically, 1,2,3-thiadiazole derivatives have been investigated for a range of agrochemical applications:

Insecticides: Certain 1,2,3-thiadiazole carboxamides and N-tert-butyl-N,N′-diacylhydrazines have demonstrated significant insecticidal properties. mdpi.com

Herbicides: The 1,2,3-thiadiazole structure is utilized in the development of herbicides. chemicalbook.com

Fungicides and Plant Activators: Thiadiazole derivatives can inhibit the growth of pathogenic fungi and induce systemic acquired resistance in plants, acting as "plant activators" that bolster the plant's natural defense mechanisms. mdpi.comresearchgate.net

The compound this compound, by combining the proven thiadiazole scaffold with a benzonitrile group (another moiety found in some biologically active molecules), represents a promising lead structure for the development of new agrochemicals. researchgate.net Further derivatization could lead to novel compounds with enhanced efficacy or novel modes of action. nih.govfrontiersin.org

Table 2: Agrochemical Applications of the Thiadiazole Scaffold

| Application Type | Mode of Action/Example | Reference |

|---|---|---|

| Insecticidal | N-tert-butyl-N,N′-diacylhydrazines, Pyrazole oxime ethers | mdpi.com |

| Herbicidal | General application of 1,3,4-thiadiazole derivatives | acs.org |

| Fungicidal | Inhibition of mycelial growth and spore germination | nih.govresearchgate.net |

| Plant Activator | Induces systemic acquired resistance in plants | mdpi.com |

| Antibacterial | Activity against plant pathogenic bacteria like Xanthomonas species | frontiersin.org |

Exploration in Materials Chemistry: Potential in Organic Electronics and Corrosion Inhibition

The unique electronic properties of the thiadiazole ring make it a valuable component in materials chemistry, particularly in the fields of organic electronics and corrosion inhibition.

Organic Electronics: Thiadiazoles are electron-deficient heterocyclic compounds, a property that makes them effective electron acceptors or electron-transporting units in organic electronic materials. isres.orgrsc.org This characteristic is crucial for designing donor-acceptor (D-A) polymers used in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.orghanyang.ac.kr The introduction of thiadiazole units into conjugated polymers can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. Benzothiadiazole, a related fused-ring structure, is a widely used building block for high-performance semiconducting polymers. rsc.org The benzonitrile group is also an electron-withdrawing moiety and has been incorporated into host materials for organic light-emitting diodes (OLEDs). The combination of both an electron-withdrawing thiadiazole and a benzonitrile group in this compound suggests its potential as a building block for novel n-type organic semiconductors or as a component in luminescent materials. mdpi.com

Corrosion Inhibition: Thiadiazole derivatives have been extensively studied and proven to be effective corrosion inhibitors for various metals, such as mild steel and aluminum, in acidic environments. mdpi.comjmaterenvironsci.comresearchgate.netresearchgate.net Their inhibitory action stems from the ability of the molecule to adsorb onto the metal surface, forming a protective film. jmaterenvironsci.comresearchgate.net This adsorption process is facilitated by the presence of heteroatoms (N and S) with lone pairs of electrons and the π-electrons of the aromatic ring, which can interact with the vacant d-orbitals of the metal. mdpi.comorientjchem.org The benzonitrile group has also been shown to contribute to corrosion inhibition, with studies demonstrating its effectiveness for carbon steel in acidic solutions. orientjchem.orgelectrochemsci.org The mechanism involves the adsorption of the organic molecules on the metal, blocking active sites and retarding both anodic and cathodic reactions. jmaterenvironsci.comelectrochemsci.org Therefore, this compound, containing both of these functional groups, is a strong candidate for being an efficient mixed-type corrosion inhibitor. researchgate.net

Development as Chemical Probes for Investigating Molecular Systems (non-biological)

The structural and electronic features of this compound lend it potential for use as a chemical probe in non-biological systems. The development of fluorescent chemosensors for detecting specific analytes, such as metal ions, is an active area of research.

Thiadiazole derivatives can act as fluorophores, and their fluorescence can be enhanced or quenched upon coordination with a metal ion. This change in optical properties allows for the selective detection of metal ions in various media. Similarly, the benzonitrile moiety can be involved in molecular recognition. Recent studies have shown that benzonitrile and its derivatives can be precisely recognized by supramolecular macrocycles through a combination of π-π stacking and C-H···N interactions, forming stable "key-lock" complexes. nih.gov This specific recognition capability is fundamental to the design of chemical sensors.

Given these properties, this compound could potentially be developed into a ratiometric or "turn-on/turn-off" fluorescent probe for detecting specific metal ions or other small molecules. Its bifunctional nature, with both a potential fluorophore/ligand (thiadiazole) and a recognition site (benzonitrile), could be exploited to create highly selective and sensitive molecular probes for applications in materials science and environmental monitoring.

Future Research Directions and Unexplored Avenues for 4 1,2,3 Thiadiazol 4 Yl Benzonitrile

Innovations in Synthetic Methodologies and Process Optimization

The classical synthesis of 4-substituted-1,2,3-thiadiazoles often involves the Hurd-Mori reaction, which utilizes tosylhydrazones and thionyl chloride. mdpi.comlmaleidykla.lt Future research should focus on developing more efficient, sustainable, and scalable synthetic routes to 4-(1,2,3-Thiadiazol-4-yl)benzonitrile.

Key areas for research include:

Flow Chemistry: Continuous flow synthesis could offer improved reaction control, enhanced safety by minimizing the accumulation of hazardous intermediates, and streamlined scalability compared to traditional batch processes.

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for key steps, such as the cyclization to form the thiadiazole ring. mdpi.com

Novel Catalytic Systems: Exploration of metal-free catalytic systems or alternative catalysts to traditional reagents could lead to more environmentally friendly and cost-effective production methods. mdpi.com For instance, the use of TBAI as a catalyst in the reaction of N-tosylhydrazones with sulfur represents a move towards greener chemistry. mdpi.com

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Flow Chemistry | Improved safety, scalability, and process control. | Development of a continuous process from 4-cyanobenzaldehyde (B52832) tosylhydrazone. |

| Microwave-Assisted Synthesis | Reduced reaction times, potentially higher yields. | Optimization of the Hurd-Mori cyclization step under microwave irradiation. |

| Novel Catalysis | Greener chemistry, lower cost, avoidance of harsh reagents. | Investigating iodine-based or other metal-free catalysts for thiadiazole formation. |

| One-Pot Synthesis | Increased efficiency, reduced waste and purification steps. | Developing a multi-component reaction involving a 4-cyanophenyl precursor, a hydrazine (B178648) source, and a sulfur source. |

Advanced Analytical and Spectroscopic Techniques for Dynamic Studies

A thorough characterization of this compound is crucial for understanding its behavior and potential applications. While standard techniques like NMR and IR spectroscopy are fundamental, advanced methods can provide deeper insights into its dynamic properties and intermolecular interactions. mdpi.comresearchgate.net

Future studies could employ:

Time-Resolved Spectroscopy: Techniques like time-resolved fluorescence spectroscopy could investigate the excited-state dynamics, which is particularly relevant if the molecule is explored for optoelectronic applications. Studies on related 1,3,4-thiadiazole (B1197879) analogues have shown interesting dual fluorescence effects dependent on environmental factors like pH. nih.govnih.gov

Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., NOESY, HSQC) can confirm subtle structural details and study conformational dynamics in solution.

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for unambiguous structure confirmation and can be used in reaction monitoring to identify transient intermediates. mdpi.com

Single-Crystal X-ray Diffraction: Obtaining a crystal structure would provide definitive information on the molecule's solid-state conformation, bond lengths, bond angles, and intermolecular packing, which is vital for materials science applications. researchgate.netmdpi.com

| Technique | Information Gained | Relevance |

|---|---|---|

| Time-Resolved Fluorescence Spectroscopy | Excited-state lifetimes, charge transfer dynamics. | Evaluation for use in OLEDs, sensors, or as a fluorescent probe. |

| 2D NMR Spectroscopy (NOESY, HSQC) | Through-space proton correlations, carbon-proton connectivity, solution conformation. | Detailed structural elucidation and understanding of solution behavior. |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, crystal packing, intermolecular interactions. | Fundamental for materials design and computational model validation. |

| Cyclic Voltammetry | Redox potentials (HOMO/LUMO energy levels). | Assessing electronic properties for optoelectronic and semiconductor applications. |

Deepening Computational Understanding of Structure and Reactivity

Computational chemistry offers a powerful, predictive tool for exploring the properties of this compound before engaging in extensive lab work. Density Functional Theory (DFT) calculations, in particular, have been successfully applied to other thiadiazole systems to understand their geometry, electronic structure, and spectroscopic properties. researchgate.netnih.govuowasit.edu.iq

Future computational studies should focus on:

Molecular Geometry and Electronic Properties: Calculating the optimized molecular structure, frontier molecular orbital (HOMO/LUMO) energies, and electrostatic potential maps to predict reactivity and electronic behavior. nih.gov

Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data.

Reaction Mechanism Elucidation: Modeling potential reaction pathways, such as cycloadditions or ring-opening reactions, to understand their feasibility and predict product outcomes. DFT calculations have been used to investigate reaction mechanisms like the Cornforth-type rearrangement in related systems. nih.gov

Molecular Docking: If explored for biological applications, docking studies could predict binding affinities and modes of interaction with specific protein targets, a common practice for novel heterocyclic compounds. uowasit.edu.iq

| Computational Method | Predicted Property | Application |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, HOMO/LUMO energies, IR/UV-Vis spectra. | Predicting reactivity, electronic characteristics, and aiding spectral assignment. |

| Time-Dependent DFT (TD-DFT) | Electronic transitions, excited-state properties. | Designing molecules for photoluminescent and optoelectronic applications. |

| Molecular Dynamics (MD) | Conformational flexibility, solvent effects, interaction dynamics. | Understanding behavior in solution and interactions with other molecules or surfaces. |

Exploration of Novel Chemical Transformations and Reaction Pathways

The reactivity of this compound is a rich area for exploration, with both the thiadiazole ring and the benzonitrile (B105546) group offering avenues for chemical modification.

Potential unexplored reactions include:

Transformations of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form other heterocycles (e.g., tetrazoles). These transformations would yield a new family of derivatives with diverse properties.

Reactions of the Thiadiazole Ring: The 1,2,3-thiadiazole (B1210528) ring is known to undergo thermal or photochemical extrusion of N₂, generating a highly reactive thioketene (B13734457) intermediate. Trapping this intermediate with various reagents could lead to novel heterocyclic structures. Rhodium-catalyzed denitrogenative annulation reactions have also been reported for 1,2,3-thiadiazoles. researchgate.net

Cross-Coupling Reactions: The C-H bonds on both the phenyl and thiadiazole rings could be targets for direct C-H activation and functionalization, allowing for the introduction of various substituents to tune the molecule's properties. Palladium-catalyzed cross-coupling has been used on related bromo-substituted benzothiadiazoles. mdpi.com

Ring-Cleavage Reactions: Under certain conditions, such as treatment with a strong base, the thiadiazole ring can be cleaved, opening pathways to different sulfur- and nitrogen-containing acyclic compounds. researchgate.net

| Reactive Site | Reaction Type | Potential Product Class |

|---|---|---|

| Benzonitrile group | Hydrolysis / Reduction | Carboxylic acids / Benzylamines |

| Benzonitrile group | [3+2] Cycloaddition with azides | Tetrazole derivatives |

| 1,2,3-Thiadiazole ring | Photochemical N₂ extrusion | Thioketene-derived products (e.g., thiophenes, thioamides) |

| Aromatic C-H bonds | Palladium-catalyzed C-H arylation | Aryl-substituted derivatives |

Broadening Applications in Advanced Materials and Chemical Technologies

The combination of a nitrile, a potent electron-withdrawing group, and a thiadiazole ring, a common component in electron-accepting heterocyclic units, makes this compound an attractive candidate for materials science. mdpi.comresearchgate.net

Future applications to be explored:

Organic Electronics: The molecule could serve as a building block for donor-acceptor type organic semiconductors, which are essential for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). mdpi.com The benzonitrile moiety enhances the electron-accepting character, which is desirable for n-type materials.

Fluorescent Sensors: Functionalization of the core structure could lead to chemosensors where binding to an analyte (e.g., metal ions, anions) modulates the fluorescence properties of the molecule.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the thiadiazole and nitrile groups can act as ligands to coordinate with metal centers, potentially forming novel coordination polymers with interesting electronic, magnetic, or porous properties.

Precursors for Agrochemicals: The 1,2,3-thiadiazole scaffold is present in some plant activators and fungicides. mdpi.com Investigating the biological activity of this specific derivative could unveil new applications in agriculture.

| Application Area | Rationale | Key Properties to Investigate |

|---|---|---|

| Organic Electronics (OLEDs, OFETs) | Electron-deficient nature due to thiadiazole and benzonitrile groups. | LUMO energy level, electron mobility, photoluminescence quantum yield. |

| Fluorescent Sensors | Potential for fluorescence modulation upon binding to analytes. | Selectivity and sensitivity towards specific ions or molecules. |

| Coordination Polymers | Presence of multiple nitrogen donor atoms for metal coordination. | Coordination geometry with various metal ions, stability of resulting polymers. |

| Agrochemicals | Known bioactivity of the 1,2,3-thiadiazole scaffold. | Fungicidal, insecticidal, and plant growth regulatory activity. |

Q & A

Q. What are the standard synthetic protocols for 4-(1,2,3-Thiadiazol-4-yl)benzonitrile and its derivatives?

Methodological Answer: The synthesis typically involves heterocyclic coupling reactions or nucleophilic substitution. For example:

- Thiadiazole coupling: React 4-aminobenzonitrile derivatives with thiadiazole-forming agents (e.g., via cyclization of thiosemicarbazides). describes a reflux method using ethanol, glacial acetic acid, and substituted benzaldehydes, yielding thiadiazole derivatives after 4 hours .

- N-Alkylation: 4-Bromomethylbenzonitrile reacts with 4-amino-1,2,4-triazole in acetonitrile at room temperature, achieving ~79% yield under mild conditions .

- Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) synthesizes triazole-linked derivatives (e.g., 90% yield for 4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile) .

Key Considerations:

Q. How is this compound characterized structurally?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- 1H/13C NMR: Identify proton environments (e.g., aromatic protons at δ 7.2–8.2 ppm) and carbon signals (e.g., nitrile carbon at ~115 ppm) .

- Mass spectrometry (EI/HRMS): Confirm molecular weight (e.g., m/z 277 [M+1] for thiadiazole-acetylbenzonitrile derivatives) .

- X-ray crystallography: Resolve crystal packing and bond angles (e.g., thiadiazole-pyridine derivatives show planar geometries) .

Data Interpretation Tips:

- Compare experimental spectra with simulated data from computational tools (e.g., ChemDraw).

- Use HRMS to distinguish isobaric intermediates .

Advanced Research Questions

Q. How do structural modifications of this compound affect its cytotoxic activity?

Methodological Answer: Derivatization at the benzonitrile or thiadiazole moieties alters bioactivity:

- Substituent effects: Electron-withdrawing groups (e.g., -Cl, -CF3) enhance cytotoxicity. For example, 4-[2-(3-chlorophenyl)ethenyl]benzonitrile derivatives show IC50 values <10 µM against breast cancer cell lines (MCF-7, MDA-MB-231) .

- Heterocyclic fusion: Adding triazole or thiazole rings improves binding to targets like aromatase or xanthine oxidase .

Experimental Design:

- Screen derivatives against diverse cell lines (e.g., T47D, MCF-7) using MTT assays.

- Perform docking studies to predict interactions with enzymes (e.g., xanthine oxidase) .

Data Contradiction Analysis:

Q. What strategies resolve discrepancies in biological activity data for thiadiazole-benzonitrile analogs?

Methodological Answer:

- Dose-response validation: Re-test compounds at multiple concentrations to rule out assay variability .

- Metabolic stability assays: Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of methoxy groups) .

- SAR profiling: Cluster analogs by substituent position/logP to isolate trends (e.g., para-substituted derivatives show higher antifungal activity) .

Case Study:

Q. How can researchers optimize synthetic yields for complex thiadiazole-benzonitrile derivatives?

Methodological Answer:

- Catalyst screening: Test Cu(I)/Cu(II) sources in click reactions; NHC-Cu complexes increase efficiency (e.g., 90% yield for triazole derivatives) .

- Microwave-assisted synthesis: Reduce reaction time (e.g., from 12 hours to 30 minutes) for cyclization steps .

- Purification protocols: Use silica gel chromatography with hexane/ethyl acetate gradients (1:1 to 1:3) to isolate pure products .

Troubleshooting:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.